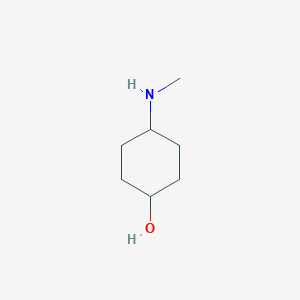

4-(Methylamino)cyclohexanol

概要

説明

Synthesis Analysis

The synthesis of cyclohexanone derivatives and related compounds involves various chemical reactions. For instance, a homologous series of thermotropic liquid crystalline poly(arylidene–ether)s based on 4-methyl cyclohexanone moiety was synthesized by solution polycondensation . Another compound, 1,4-bis((4-amino-2-(trifluoromethyl)phenoxy)methyl)cyclohexane, was synthesized from 1,4-cyclohexanedimethanol and 2-chloro-5-nitrobenzotrifluoride . Additionally, a practical synthesis of (1s,4s)-4-(methylamino)-1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridin]-1'-one was described, highlighting an efficient two-step sequence from readily available materials .

Molecular Structure Analysis

The molecular and crystal structures of cyclohexanone derivatives have been determined using X-ray diffraction analysis. For example, the molecular and crystal structures of a 4-hydroxy derivative of a cyclohexanone compound were determined, revealing an asymmetric chair conformation of the cyclohexanone ring . Similarly, the crystal and molecular structures of 4-methyl-cyclohexanone semicarbazone and related compounds were studied, showing a slightly distorted chair conformation of the cyclohexane ring .

Chemical Reactions Analysis

The chemical reactions involving cyclohexanone derivatives can lead to various products. For instance, the reaction of 4-methoxyphenyl acetonitrile with cyclohexanone resulted in the formation of 1-(cyano(4-methoxyphenyl)methyl)cyclohexanol, which was further acetylated . Another example is the synthesis of Methyl-2,4-bis(cyclohexane)dispiro-1,2,3,4,4a,5,6,7-octahydro-(1H,3H)-quinazoline-8-carbodithioate from cyclohexanone and carbon disulfide .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanone derivatives are influenced by their molecular structure. The polymers based on 4-methyl cyclohexanone moiety exhibited mesomorphic properties and formed nematic mesophases over wide temperature ranges . The fluorinated polyamides derived from a cyclohexanone compound showed outstanding solubility, could be cast into transparent films, and exhibited low dielectric constants, making them suitable for microelectronic applications . The thermal stabilities of polyamides containing cyclohexanone in the main chain were evaluated by TGA and DTG analyses, and X-ray analysis indicated a low degree of crystallinity .

科学的研究の応用

Catalysis and Chemical Industry Applications :

- Cyclohexanone, an intermediate in polyamide manufacture, can be selectively formed from phenol using a catalyst of Pd nanoparticles on mesoporous graphitic carbon nitride. This process operates under atmospheric pressure of hydrogen in aqueous media, achieving high conversion and selectivity (Wang et al., 2011).

- The conversion of cyclohexane into cyclohexanol and cyclohexanone using a silica-chromium heterogeneous catalyst has been demonstrated. This catalyst facilitates complete conversion with only these two products, showcasing its efficiency (Adam et al., 2009).

Synthesis of Pharmaceutical Compounds :

- A scalable process for synthesizing (1s,4s)-4-(methylamino)-1′H-spiro[cyclohexane-1,3′-furo[3,4-c]pyridin]-1′-one, a potentially useful pharmaceutical building block, has been developed. This compound is created through an efficient two-step sequence from readily available materials (Bish et al., 2010).

Anticonvulsant Properties :

- The crystal structures of three anticonvulsant enaminones, including derivatives of methylamino cyclohexanol, have been determined, providing insights into their potential applications in treating seizures (Kubicki et al., 2000).

Industrial Process Optimization :

- Genetic algorithms have been used to optimize the production of 2-methyl-cyclohexanol in a three-phase catalytic slurry reactor. This study demonstrates the use of advanced computational methods in enhancing industrial chemical processes (Rezende et al., 2008).

Advanced Polymer Applications :

- Research on isotactic poly(4-methyl-1-pentene) fibrous membranes using various solvent systems, including cyclohexane, demonstrates potential medical applications due to the diverse morphologies of the produced fibers (Lee et al., 2006).

Ligands in Homogeneous Hydrogenation Catalysts :

- Enantiomerically pure trans- and cis-2-Methylamino cyclohexanols have been synthesized and transformed into O.N-bis(diphenylphosphino) derivatives for use in Rh-based homogeneous hydrogenation catalysts, highlighting their role in asymmetric synthesis (Pracejus et al., 1987).

Enzymatic Resolution in Pharmaceutical Synthesis :

- The enzymatic resolution of racemic trans-2-methyl-1-cyclohexanol has been studied, indicating the potential for selective synthesis of pharmaceutical enantiomers (Ceynowa & Rauchfleisz, 2001).

Safety And Hazards

4-(Methylamino)cyclohexanol is classified as a corrosive substance1. The safety information suggests that it can cause skin and eye irritation and may cause respiratory irritation56. It is harmful if swallowed, in contact with skin, or if inhaled6. It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes5.

将来の方向性

The future directions for the use and study of 4-(Methylamino)cyclohexanol are not explicitly mentioned in the search results. However, given its chemical properties, it could potentially be explored for various applications in the field of organic synthesis.

Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.

特性

IUPAC Name |

4-(methylamino)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8-6-2-4-7(9)5-3-6/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMJKFWFDNIIACS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20944997, DTXSID401300499 | |

| Record name | 4-(Methylamino)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(Methylamino)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methylamino)cyclohexanol | |

CAS RN |

22348-38-5, 22348-44-3, 2987-05-5 | |

| Record name | 4-(Methylamino)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(Methylamino)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanol, 4-(methylamino)-, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(methylamino)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1r,4r)-4-(methylamino)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone](/img/structure/B153537.png)